molecular formula C9H8BrClO2 B14764856 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane

2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane

Cat. No.: B14764856
M. Wt: 263.51 g/mol
InChI Key: LEKCFVXPIUKDDH-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced dioxolane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl dioxolanes, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-2-chlorophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2-(3-Bromo-2-chlorophenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.

    3-Bromo-2-chlorobenzaldehyde: The precursor compound used in the synthesis of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dioxolane ring

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

2-(3-bromo-2-chlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2

InChI Key

LEKCFVXPIUKDDH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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